![molecular formula C18H23N3OS B2575771 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide CAS No. 361168-49-2](/img/structure/B2575771.png)

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

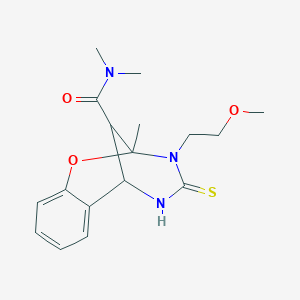

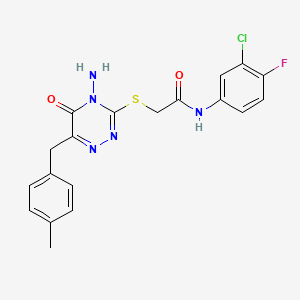

“N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide” is a complex organic compound that contains several functional groups, including a thieno[3,4-c]pyrazole ring, a tert-butyl group, and a benzamide group . These functional groups suggest that this compound may have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thieno[3,4-c]pyrazole ring, possibly through a multicomponent approach or cyclocondensation of hydrazine with a carbonyl system . The tert-butyl group and the benzamide group could be introduced through subsequent reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thieno[3,4-c]pyrazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom . The tert-butyl group would add steric bulk to the molecule, while the benzamide group could participate in hydrogen bonding and other intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The thieno[3,4-c]pyrazole ring could potentially participate in electrophilic aromatic substitution reactions, while the benzamide group could undergo hydrolysis under acidic or basic conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thieno[3,4-c]pyrazole ring could contribute to its aromaticity and stability, while the tert-butyl group could affect its solubility in different solvents .

Scientific Research Applications

- Ceftolozane , a fifth-generation cephalosporin antibiotic, is derived from structural modifications of FK518. Our compound serves as a crucial intermediate in ceftolozane synthesis . Ceftolozane demonstrates broad antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

- Although not directly related to viruses, our compound’s structural features may inspire antiviral drug design. Investigate its potential as a scaffold for developing noncovalent inhibitors against viral proteases, such as the SARS-CoV 3CLpro .

- Explore the compound’s antifungal properties. Molecular docking studies could reveal interactions with fungal enzymes or cell components, providing insights for novel antifungal drug development .

- Researchers have used similar pyrazole scaffolds in fragment-based approaches. Consider employing our compound as a fragment to explore binding interactions with target proteins .

- Investigate whether our compound exhibits any anti-tubercular activity. Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis .

Antibiotic Development

Antiviral Research

Antifungal Agents

Fragment-Based Drug Design

Tuberculosis Treatment

Mechanism of Action

Future Directions

The study of compounds containing a thieno[3,4-c]pyrazole ring is a promising area of research in medicinal chemistry. Future work could explore the synthesis of new derivatives, the investigation of their biological activities, and the optimization of their properties for potential therapeutic applications .

properties

IUPAC Name |

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3OS/c1-11-6-12(2)8-13(7-11)17(22)19-16-14-9-23-10-15(14)20-21(16)18(3,4)5/h6-8H,9-10H2,1-5H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRPMOIKYPCMES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=C3CSCC3=NN2C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2575692.png)

![3-cyano-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2575697.png)

![5,6-dichloro-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2575698.png)

![(5-bromofuran-2-yl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2575702.png)

![4-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2575709.png)

![N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B2575711.png)